- Highly active oligomeric (salen)Co catalysts for asymmetric epoxide ring-opening reactions, Journal of the American Chemical Society, 2001, 123(11), 2687-2688
Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)
4-메틸벤젠-1-술폰산(4-methylbenzene-1-sulfonic acid)은 강한 산성 특성을 가진 유기 화합물로, 화학식은 C7H8SO3입니다. 이 화합물은 벤젠 고리에 메틸기와 술폰산기가 결합된 구조를 가지며, 다양한 유기 합성 반응에서 촉매 또는 반응물로 사용됩니다. 높은 산도와 우수한 수용성으로 인해 에스터화, 알킬화 등의 반응에서 효율적으로 작용합니다. 또한, 열안정성이 뛰어나 고온 조건에서도 분해되지 않아 산업적 적용이 용이합니다. 연구실 및 대량 생산 공정에서 신뢰할 수 있는 성능을 제공하는 점이 주요 장점입니다.
104-15-4 structure
Product Name:4-methylbenzene-1-sulfonic acid
4-methylbenzene-1-sulfonic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Methylbenzenesulfonic acid
- Methylbenzenesulfonic acid
- PTSA
- toluene-4-sulfonic acid
- Toluenesulfonic acid
- Tosic acid
- P-Toluene Sulfonic Acid
- p-Toluenesulfonic acid monohydrate
- P-Toluene Sulphonic Acid
- para toluene sulfonic acid
- para toluene sulphonic acid
- PTS ACID
- TL65
- TsOH
- TL65LS
- TSA-95
- Tsa-hp
- Tsa-mh
- TSA-65W
- TSA-65M
- Eltesol
- 对甲苯磺酸生产厂家
- 对甲苯磺酸
- p-Toluenesulfonic acid
- PARATOLUENE SULPHONIC ACID
- p-tolylsulfonicacid
- PTSA 70
- toluene-4-sulphonic
- Toluene-p-sulfonate
- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
- 4-methylbenzene-1-sulfonic acid
- 4-Toluenesulfonicacid
- SULTAMICILLIN IMPURITY B (EP IMPURITY)
- NSC167068
- P-TOLUENESULFONIC ACID [EP IMPURITY]
- p-Tolylsulfonic acid
- AT27303
- 4-toluene sulphonic acid
- 4methylbenzenesulfonic acid
- PARA-TOLUENE SULFONATE
- AS-82150
- p-Toluene-sulfonic acid
- C-250
- 4-methylphenylsulfonic acid
- 4-methylbenzene-sulfonic acid
- 4-methyl-benzene-sulphonic acid
- p-toluenesufonic acid
- Manro PTSA 65 LS
- para-toluene sulfonic acid
- QGV5ZG5741
- p-toluensulfonic acid
- TAYCATOX-300
- Manro PTSA 65 E
- rho-toluenesulfonic acid
- NCIOpen2_002932
- paratoluene-sulfonic acid
- p-Toluene sulfonate
- p- toluenesulfonic acid
- CYZAC-4040
- para-toluene-sulfonic acid
- p-toluene-sulphonic acid
- para-toluenesulfonic acid
- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
- NCGC00248146-02
- SCHEMBL34
- para toluenesulphonic acid
- Kyselina p-toluenesulfonova
- 4-methylbenzenesulphonic acid
- NSC 167068
- TosicAcid
- NCGC00248146-03
- MFCD00064387
- SY011236
- Nacure 1040
- 4-methylbenzene sulfonic acid
- NSC2167
- Benzenesulfonic acid, methyl-
- CHEBI:27849
- WLN: WSQR D1
- Toluene sulfonic acid
- toluene p-sulfonic acid
- Kyselina p-toluensulfonova
- 25231-46-3
- p-toluenesuiphonic acid
- toluene p-sulphonic acid
- K-Cure 1040
- NACURE-1040
- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
- Ts-OH
- p-Methylbenzenesulfonic acid
- CAS-104-15-4
- SR-01000944854
- Q-200514
- Q285878
- 4-Toluenesulfonic acid
- toluene-p-sulfonic acid
- BDBM50294029
- TosOH
- p-TsOH
- 4-methyl-benzenesulfonic acid
- 2(Or 4)-toluenesulphonic acid
- J-001117
- p-TSA
- pTsOH
- AE-848/00887005
- UNII-QGV5ZG5741
- p-toluyl sulphonic acid
- LISINOPRIL IMPURITY B [EP IMPURITY]
- p-toluenesulfonicacid
- 4-toluenesulphonic acid
- AC-794
- NSC-167068
- HSDB 2026
- DB-050363
- Toluene-4-sulphonic acid
- 4-sulphotoluene
- STL199173
- 4-11-00-00241 (Beilstein Handbook Reference)
- PTS-100
- paratoluene sulfonic acid
- ANASTROZOLE IMPURITY F (EP IMPURITY)
- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- TSU
- NCIOpen2_003096
- DTXCID406701
- Cyzac 4040
- p-tolu-enesulfonic acid
- toluene 4-sulfonic acid
- C06677
- Cyclophil P T S A
- SR-01000944854-1
- 1ST001660
- K-Cure 040
- p-toluensulphonic acid
- p-toluene-sulfonicacid
- AD-3302W
- Manro PTSA 65 H
- Toluen-4-sulfonsaeure
- para-toluenesulphonic acid
- Kyselina p-toluenesulfonova [Czech]
- ACTIVATOR-100T3
- Kyselina p-toluensulfonova [Czech]
- AKOS008966288
- NS00010519
- paratoluenesulphonic acid
- Toluenesulfonic acid (VAN)
- p-Toluolenesulfonic acid
- p-toluenylsulfonic acid
- paratoluensulfonic acid
- 4-methylphenylsulphonic acid
- para-toluensulfonic acid
- p-Toluenesulfonate
- CHEMBL541253
- CS-W019626
- ar-Toluenesulfonic acid
- F1908-0079
- Tosylic acid
- NCGC00248146-01
- p-toluenesulfonic acid (ptsa)
- DRYER-900
- para toluenesulfonic acid
- rho-toluene sulfonic acid
- p-Toluenesulphonic acid
- p-toluene sulfonicacid
- SULTAMICILLIN IMPURITY B [EP IMPURITY]
- 4-TOLUENE-SULFONIC ACID
- p-Methylphenylsulfonic acid
- EC 203-180-0
- Eltesol TSX
- 4-Toluenesulfinic acid sodium salt
- P-TOLUENESULFONIC ACID [MI]
- T0267
- DTXSID0026701
- 4-methyl-benzene sulphonic acid
- p-toluen sulfonic acid
- P-TOLUENESULFONIC ACID (EP IMPURITY)
- paratoluenesulfonic acid
- NSC-2167
- P-Toluene Sulfonic acid(monohydrate)
- BP-31081
- DB03120
- BRN 0472690
- EINECS 203-180-0
- Tos-OH
- NCGC00259913-01
- Tox21_202364
- Benzenesulfonic acid, 4-methyl-
- 4-toluene-sulphonic acid
- para-toluene sulphonic acid
- LISINOPRIL IMPURITY B (EP IMPURITY)
- ANASTROZOLE IMPURITY F [EP IMPURITY]
- 104-15-4
- AI3-26478
- toluene-p-sulphonic acid
- 4-Toluene sulfonic acid
- p -toluenesulfonic acid
- KC-1040
- 4-methyl benzene sulfonic acid
-
- MDL: MFCD00064387
- 인치: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
- InChIKey: JOXIMZWYDAKGHI-UHFFFAOYSA-N
- 미소: S(C1C=CC(C)=CC=1)(=O)(=O)O
계산된 속성
- 정밀분자량: 172.01900
- 동위원소 질량: 172.019415
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 206
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XLogP3-AA): 1.7
- 토폴로지 테이블 영역: 62.8
- 동위원소 원자 계수: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 토폴로지 분자 극성 표면적: 54.4
실험적 성질
- 색과 성상: 무색 단사편상 또는 기둥형 결정
- 밀도: 1.07
- 융해점: 106~107℃
- 비등점: 116 ºC
- 플래시 포인트: 41 ºC
- 굴절률: 1.3825-1.3845
- 용해도: DMSO (Slightly), Methanol (Slightly)
- 수용성: 해체
- PSA: 62.75000
- LogP: 2.32250
- 용해성: 에탄올과 에틸에테르에 쉽게 녹고, 물과 열벤젠에 약간 녹는다.
- 산도 계수(pKa): -0.43±0.50(Predicted)
4-methylbenzene-1-sulfonic acid 보안 정보
- 위험물 운송번호:2585
- 위험 범주 코드: R10;R34
- 보안 지침: S45-S26-S23
-
위험물 표지:
- 위험 등급:8
- 패키지 그룹:III
- 저장 조건:인화성 구역
- 보안 용어:8
- 포장 등급:III
- 위험 용어:R10; R34
- 포장 범주:III
- 위험 등급:8
4-methylbenzene-1-sulfonic acid 세관 데이터
- 세관 번호:29163990
- 세관 데이터:
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2904100000개요:
2904100000은 술폰기 파생물과 소금, 에스테르만 함유하고 있다.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%
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요약:
2904100000개의 유황기만 함유된 파생물, 그들의 소금과 에스테르.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%
4-methylbenzene-1-sulfonic acid 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A438070-25g |
4-Toluenesulfonic acid |
104-15-4 | 99+% | 25g |
$26.00 | 2021-08-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T823839-2.5kg |
p-Toluenesulfonic acid |
104-15-4 | 99% | 2.5kg |
4,560.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890279-500ml |
p-Toluenesulfonic acid |
104-15-4 | 1.0 mol/L in H2O | 500ml |
268.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890280-250ml |
p-Toluenesulfonic acid |
104-15-4 | 65% in H2O | 250ml |
328.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥103.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-100g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 100g |
¥61.0 | 2022-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |
Toluene-4-sulfonic acid |
104-15-4 | 500g |
¥328.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |
Toluene-4-sulfonic acid |
104-15-4 | 100g |
¥158.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-25g |
Toluene-4-sulfonic acid |
104-15-4 | 25g |
¥88.0 | 2021-09-04 | ||
| Enamine | EN300-16830-1g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 90% | 1g |
$81.0 | 2023-09-20 |
4-methylbenzene-1-sulfonic acid 합성 방법
합성 방법 1
합성 방법 2
합성 방법 3
반응 조건
1.1 Solvents: Benzene ; 15 h, reflux
참조
- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466
합성 방법 4
반응 조건
1.1 Solvents: Acetonitrile
참조
- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals, Chemische Berichte, 1985, 118(6), 2164-85
합성 방법 5
반응 조건
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals, Journal of Organic Chemistry, 2021, 86(1), 1253-1261
합성 방법 6
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt
참조
- Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules, Journal of the American Chemical Society, 2004, 126(44), 14452-14458
합성 방법 7
합성 방법 8
합성 방법 9
반응 조건
1.1 Solvents: Tetrahydrofuran ; heated
참조
- Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates, European Journal of Organic Chemistry, 2019, 2019(5), 918-922
합성 방법 10
반응 조건
1.1 Solvents: Tetrahydrofuran ; 30 min, rt
참조
- Fluorescent macromolecular perylene diimides containing pyrene or indole units in bay positions, Dyes and Pigments, 2010, 86(1), 32-41
합성 방법 11
합성 방법 12
합성 방법 13
합성 방법 14
합성 방법 15
합성 방법 16
반응 조건
1.1 Solvents: Benzene
참조
- Multifunctional zwitterionic polymer conjugates for therapeutic use, United States, , ,
합성 방법 17
합성 방법 18
반응 조건
1.1 Solvents: Toluene ; 100 - 118 °C
참조
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
참조
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
합성 방법 20
반응 조건
참조
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
합성 방법 21
반응 조건
참조
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
합성 방법 22
반응 조건
참조
- Facile synthesis of amino acid methyl ester p-toluenesulfonates with methyl p-toluenesulfonate, Memoirs of the Faculty of Science, 1984, 14(2), 307-12
합성 방법 23
반응 조건
참조
- Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation, Journal of Molecular Structure, 2021, 1240,
합성 방법 24
반응 조건
참조
- Synthesis and characterization of versatile amphiphilic dendrimers peripherally decorated with positively charged amino acids, Polymer International, 2018, 67(11), 1572-1584
합성 방법 25
반응 조건
참조
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975], Biomaterials, 2017, 125,
합성 방법 26
합성 방법 27
반응 조건
1.1 Reagents: Sulfuric acid
참조
Studies on the sulfonation of o-iodotoluene
,
Kinki Daigaku Kogakubu Kenkyu Hokoku,
1985,
19,
27-32
합성 방법 28
합성 방법 29
합성 방법 30
반응 조건
1.1 Solvents: Toluene ; reflux
참조
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
,
Journal of Combinatorial Chemistry,
2007,
9(2),
204-209
합성 방법 31
반응 조건
1.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 32
반응 조건
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 33
반응 조건
1.1 Solvents: Methanol ; 50 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 34
반응 조건
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 35
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 36
반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 37
반응 조건
1.1 Reagents: Triethylamine , Sodium sulfate Solvents: tert-Butyl methyl ether ; 0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 38
반응 조건
참조
- Synthesis of analogs of K-582A, an antibiotic heptapeptide, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7
합성 방법 39
반응 조건
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
참조
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
합성 방법 40
합성 방법 41
합성 방법 42
반응 조건
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
참조
- Preparation of perindopril tert-butylamine salt, China, , ,
합성 방법 43
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
참조
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
합성 방법 44
반응 조건
1.1 Solvents: Toluene ; 100 - 118 °C
참조
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
합성 방법 45
반응 조건
참조
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9
합성 방법 46
반응 조건
참조
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
합성 방법 47
반응 조건
참조
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
합성 방법 48
합성 방법 49
반응 조건
1.1 Solvents: Toluene ; 60 °C; 1 h, 60 °C
참조
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality, Polymer Chemistry, 2018, 9(14), 1767-1771
합성 방법 50
합성 방법 51
합성 방법 52
합성 방법 53
합성 방법 54
반응 조건
1.1 Solvents: Tetrahydrofuran ; 1 h, rt
참조
- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439
합성 방법 55
합성 방법 56
합성 방법 57
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
참조
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
합성 방법 58
반응 조건
1.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 59
반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 60
반응 조건
1.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
합성 방법 61
반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
참조
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
4-methylbenzene-1-sulfonic acid Raw materials
- D-Tyrosine
- 4-methylbenzene-1-sulfonic acid
- 2-Iodotoluene
- Di-tert-butyl dicarbonate
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- L-Valine
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- 2-methyl-2H-indazol-3-amine
- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester
- methyl 4-methylbenzene-1-sulfonate
- Glycine ethyl ester monohydrochloride
- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- Benzyl alcohol
4-methylbenzene-1-sulfonic acid Preparation Products
- 4-methylbenzene-1-sulfonic acid (104-15-4)
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)
- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)
- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)
- o-Toluenesulfonic Acid (88-20-0)
- H-Leu-allyl ester·p-tosylate (45012-62-2)
- 5-iodo-2-methyl-benzenesulfonic acid (103675-62-3)
- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate (97984-62-8)
4-methylbenzene-1-sulfonic acid 공급 업체
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
(CAS:104-15-4)
주문 번호:SFD1563
인벤토리 상태:
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:02
가격 ($):
Email:sales1@senfeida.com
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
(CAS:104-15-4)4-methylbenzene-1-sulfonic acid
주문 번호:C00094
인벤토리 상태:please consult
재다:25kg
순결:99%
마지막으로 업데이트된 가격 정보:Tuesday, 30 December 2025 14:59
가격 ($):Inquiry
Email:lbhzll@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:104-15-4)p-Toluenesulfonic acid
주문 번호:sfd4140
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:104-15-4)对甲苯磺酸
주문 번호:LE8557935;LE2552;LE19272
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:47
가격 ($):discuss personally
Email:18501500038@163.com
4-methylbenzene-1-sulfonic acid 관련 문헌
-
Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
-
Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843
-
Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
-
Himabindu Battula,Moromi Nath,Sabyashachi Mishra,Subbalakshmi Jayanty RSC Adv. 2023 13 5134
-
Mohammad Taghi Nazeri,Ahmad Shaabani,Behrouz Notash Org. Biomol. Chem. 2021 19 3722
104-15-4 (4-methylbenzene-1-sulfonic acid) 관련 제품
- 36747-44-1(Benzenesulfonic acid,4-methyl-, calcium salt (2:1))
- 14472-28-7(Benzenesulfonic acid,4-methyl-, aluminum salt (3:1))
- 68266-74-0(Benzenesulfonic acid, 4-methyl-, thallium(3+) salt (3:1))
- 51650-46-5(Benzenesulfonic acid,4-methyl-, magnesium salt (2:1))
- 617-97-0(3-methylbenzene-1-sulfonic acid)
- 6192-52-5(p-Toluenesulfonic acid monohydrate)
- 30918-75-3(Silver p-toluenesulphonate)
- 16722-51-3(Benzenesulfonic acid,4-methyl-, ion(1-))
- 47265-07-6(Benzenesulfonic acid,4-methyl-, manganese(2+) salt (2:1))
- 16106-44-8(Benzenesulfonic acid,4-methyl-, potassium salt (1:1))